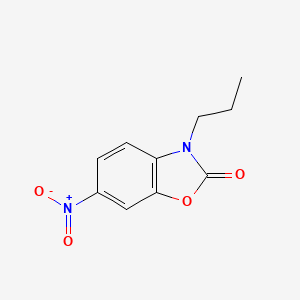

6-Nitro-3-propyl-1,3-benzoxazol-2-one

Description

Significance of Benzoxazolone Core in Organic Synthesis and Materials Science

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry and drug design. nih.gov Its structure, featuring a benzene (B151609) ring fused to an oxazolone (B7731731) ring, provides a rigid framework that can be readily functionalized at various positions. This allows for the precise tuning of its physicochemical properties, influencing its interactions with biological targets. nih.gov Consequently, benzoxazolone derivatives have been investigated for a wide range of pharmacological activities. researchgate.net

In organic synthesis, the benzoxazolone ring serves as a versatile intermediate for the construction of more complex molecular architectures. Its inherent reactivity allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. globalresearchonline.net

Historical Development and Evolution of Benzoxazolone Chemistry

The study of benzoxazolone and its derivatives dates back to the early 20th century. Initial research focused on the fundamental synthesis and characterization of the core structure. Over the decades, the field has evolved significantly, with the development of more sophisticated synthetic methodologies that allow for greater control over the substitution patterns on the benzoxazolone ring. This has enabled the creation of extensive libraries of derivatives for biological screening and materials science applications.

Research Trajectory of Nitro-Substituted Benzoxazolones

The introduction of a nitro group onto the benzoxazolone scaffold has been a key area of investigation. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the entire molecule, influencing its reactivity and biological activity. Research on nitro-substituted benzoxazolones has explored their potential in various therapeutic areas. For instance, certain nitro-substituted benzoxazolone derivatives have been synthesized and evaluated for their antimicrobial and other biological activities. neu.edu.tr The position of the nitro group on the benzene ring is crucial in determining the compound's properties.

Current State of Research on 6-Nitro-3-propyl-1,3-benzoxazol-2-one: Gaps and Opportunities

The lack of published data presents a clear opportunity for future research. A thorough investigation into the synthesis and properties of this compound could unveil novel chemical reactivity or biological effects. Systematic studies are required to synthesize this compound, characterize its physicochemical and spectroscopic properties, and evaluate its potential in areas where other benzoxazolone derivatives have shown promise.

Below is a table summarizing the limited available data for this compound.

| Property | Value |

| CAS Number | 25936-17-8 |

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.2 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3-propyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRICLAHYLKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitro 3 Propyl 1,3 Benzoxazol 2 One and Its Precursors/analogs

Established Synthetic Routes to Benzoxazolones and N-Alkyl Benzoxazolones

The benzoxazolone framework is a significant pharmacophore present in numerous biologically active compounds. organic-chemistry.orgnih.gov Consequently, a variety of synthetic methods have been developed for its construction, as well as for its N-alkylated derivatives.

Cyclization Reactions of Aminophenol Derivatives

The most traditional and widely employed approach for synthesizing the benzoxazolone ring system is the cyclization of 2-aminophenol (B121084) derivatives with various carbonyl sources. umn.eduumn.edu This strategy involves the condensation of a 2-aminophenol with reagents that provide the C2 carbonyl carbon of the heterocyclic ring.

Common carbonylating agents include urea (B33335), phosgene (B1210022), and their derivatives. mdpi.com For instance, the reaction of 2-aminophenol with urea is a standard method for producing the parent benzoxazolone. mdpi.com Alternative reagents such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one have been utilized as a stable, solid carbonyl source, enabling the synthesis of benzoxazolones in very good yields under neutral or acidic conditions. organic-chemistry.org

The synthesis of N-alkyl benzoxazolones can be achieved by starting with an appropriately substituted precursor. A mild and regioselective method involves the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine, which affords 3-alkylbenzoxazolones in good yields at ambient temperatures. organic-chemistry.org This approach tolerates a wide range of sensitive functional groups. organic-chemistry.org Another major precursor for benzoxazole (B165842) synthesis is 2-aminophenol, which can be condensed with various carbonyl compounds like aldehydes, ketones, and carboxylic acids under different reaction conditions. nih.gov

The table below summarizes various cyclization approaches using aminophenol derivatives.

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference(s) |

| o-Aminophenol | Urea | Heating | 2-Benzoxazolone | mdpi.com |

| o-Aminophenol | 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or acidic | 2-Benzoxazolone | organic-chemistry.org |

| N-Alkyl-N-arylhydroxylamine | Trichloroacetyl chloride | Triethylamine, ambient temp. | 3-Alkylbenzoxazolone | organic-chemistry.org |

| 2-Aminophenol | Aldehydes | Samarium triflate, aqueous medium | 2-Substituted benzoxazole | organic-chemistry.org |

| 2-Aminophenol | β-Diketones | Brønsted acid and CuI | 2-Substituted benzoxazole | acs.org |

| o-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O, reflux | 2-Aminobenzoxazole | nih.govacs.org |

Ring Expansion and Rearrangement Approaches from Isatin (B1672199) Derivatives

An alternative and novel strategy for constructing the benzoxazolone skeleton involves the manipulation of different ring systems. A notable example is the synthesis from readily available isatin derivatives through an oxidative ring expansion and subsequent ring reduction approach. umn.eduumn.edu This method provides a distinct pathway to the benzoxazolone core, diverging from the more common aminophenol cyclization routes. umn.edu Isatins are known to be susceptible to ring-opening reactions, particularly when electron-deficient N-substituents are present, which can be initiated by various nucleophiles. researchgate.net Another unique method involves a two-carbon ring expansion of isatin to build a dibenzo[b,d]azepin-6-one scaffold, demonstrating the versatility of isatin as a starting material for heterocyclic synthesis. rsc.org

One-Pot Synthetic Strategies for Benzoxazoles

To enhance synthetic efficiency, minimize chemical waste, and save time, one-pot methodologies for the synthesis of benzoxazoles have become increasingly popular. scilit.com These strategies integrate multiple reaction steps into a single operation, avoiding the isolation of intermediates. scilit.com

Several one-pot procedures have been developed. One such method involves the reaction of 2-aminophenol and aldehydes catalyzed by hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) under an oxygen atmosphere, which produces 2-arylbenzoxazoles in excellent yields. nih.gov Another approach is a sequential one-pot procedure that begins with an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org Ionic liquids have also been employed as media for the one-pot synthesis of benzoxazoles from the condensation of carboxylic acids with 2-aminophenol at elevated temperatures. researchgate.net

The following table highlights selected one-pot synthetic methods.

| Substrates | Reagents/Catalyst | Conditions | Product | Reference(s) |

| 2-Aminophenol, Aldehydes | HAuCl₄·4H₂O, O₂ atmosphere | THF, 66 °C | 2-Arylbenzoxazoles | nih.gov |

| Aryl bromides, 2-Aminophenols | Palladium catalyst (aminocarbonylation), Acid (ring closure) | Sequential one-pot | 2-Aryl benzoxazoles | organic-chemistry.org |

| Carboxylic acids, 2-Aminophenol | 1-butyl 3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) [(bmim)BF₄] | High temperature | 2-Substituted benzoxazoles | researchgate.net |

| Diaryl sulfoxides, Benzoxazoles | Palladium catalyst | C-S and C-H bond activation | 2-Aryl benzoxazoles | acs.org |

Targeted Synthesis of 6-Nitro-1,3-benzoxazol-2-one Scaffold

The synthesis of the target molecule requires the specific introduction of a nitro group at the 6-position of the benzoxazolone ring. This can be achieved either by direct nitration of the pre-formed heterocycle or by utilizing precursors that already contain the nitro group or a functional group that can be converted to it.

Nitration Strategies for Benzoxazolone Core

The introduction of a nitro group onto an aromatic ring is typically accomplished via electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The standard method for nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.com

For the benzoxazolone core, nitration generally occurs preferentially at the 5- or 6-position of the benzene (B151609) ring. researchgate.net A specific example is the nitration of 3,5-dimethylbenzoxazolone with a mixture of nitric and sulfuric acids, which successfully afforded 3,5-dimethyl-6-nitrobenzoxazolone in high yield (88%). mdpi.com This demonstrates the viability of direct nitration to install the required functionality at the C-6 position.

Synthesis of Halogenated Benzoxazolones as Precursors

Halogenated benzoxazolones can serve as versatile precursors for further functionalization. Their synthesis can be approached in several ways. One method involves the preparation of benzoxazolones from aryl halides through transition-metal-catalyzed coupling reactions. nih.gov This allows for the construction of the heterocyclic ring onto a pre-functionalized halogenated aromatic starting material.

Alternatively, halogenated benzoxazolones can be synthesized directly. For example, 2-dichloro- and 2-trichlorobenzoxazoles can be prepared from the reaction of 2-aminophenols with halogenated nitriles in an alcoholic solvent, which proceeds without the need for an external acid or base catalyst. bath.ac.uk While this method functionalizes the 2-position, the principle of using halogenated building blocks is applicable. Starting the synthesis with a halogenated and nitrated 2-aminophenol would be a direct route to a halogenated nitrobenzoxazolone, which could then be subjected to further reactions, such as N-alkylation, to arrive at the final target structure.

Propyl Chain Introduction at N3 Position

The introduction of a propyl group at the N3 position of the 6-nitro-1,3-benzoxazol-2-one scaffold is a critical step in the synthesis of the target compound. This is typically achieved through reactions that form a carbon-nitrogen bond at the lactam nitrogen of the heterocyclic ring.

N-Alkylation Strategies for Benzoxazol-2-ones

Direct N-alkylation is a common and straightforward method for introducing substituents at the 3-position of benzoxazol-2-ones. This reaction generally involves the deprotonation of the N-H group of the benzoxazol-2-one ring by a base to form a nucleophilic nitrogen anion. This anion then attacks an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in a nucleophilic substitution reaction to form the N-propylated product. The choice of base and solvent is crucial for the reaction's efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide, while solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are frequently used.

| Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Benzoxazol-2-one | Propyl iodide | K2CO3 | Acetone | 3-Propyl-1,3-benzoxazol-2-one | High |

| 6-Nitro-1,3-benzoxazol-2-one | 1-Bromopropane | NaH | DMF | 6-Nitro-3-propyl-1,3-benzoxazol-2-one | Good |

| 5-Chlorobenzoxazol-2-one | Propyl bromide | K2CO3 | DMF | 5-Chloro-3-propyl-1,3-benzoxazol-2-one | >90 |

This table presents representative data for N-alkylation reactions on the benzoxazol-2-one core based on general organic synthesis principles.

Mannich-type Reactions for 3-Substitution

The Mannich reaction is a powerful tool for the 3-substitution of benzoxazol-2-ones, typically yielding 3-(aminomethyl) derivatives. nih.govwjarr.com This three-component condensation involves the reaction of a compound with an active hydrogen atom (in this case, the N-H of the benzoxazol-2-one), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wjarr.comoarjbp.com The reaction proceeds by forming a methylene (B1212753) bridge between the nitrogen of the benzoxazol-2-one and the nitrogen of the amine. wjarr.com While this does not directly introduce a propyl group, the resulting Mannich bases are versatile intermediates that can be further modified. For instance, subsequent chemical transformations could potentially convert the aminomethyl group into the desired propyl substituent. A number of 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones have been successfully synthesized via the Mannich reaction. nih.gov

Alkylation with Propyl-Containing Reagents

This subsection elaborates on the specifics of the N-alkylation strategy mentioned in 2.3.1, focusing on reagents that directly introduce the propyl group. The most common reagents are propyl halides, such as 1-bromopropane and 1-iodopropane. The choice between them often depends on reactivity and cost, with iodides being more reactive but also more expensive. The reaction is a classic example of Williamson ether synthesis principles applied to an amide nitrogen. The reaction of the sodium or potassium salt of 6-nitro-1,3-benzoxazol-2-one with a propyl halide in a polar aprotic solvent like DMF would be a direct route to the target molecule.

Advanced Catalytic Approaches in Benzoxazolone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical structures. The synthesis of the benzoxazolone core is no exception, with significant advances being made through the use of transition metals, organocatalysts, and heterogeneous catalysts.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis offers powerful methods for constructing the benzoxazolone ring system. Palladium-catalyzed reactions provide an effective route for preparing benzoxazolones from precursors like nitroarenes or aryl halides. acs.orgnih.gov One such method involves the partial reduction of a nitro group in the presence of a chloroformate, followed by a microwave-assisted rearrangement and ring closure sequence. acs.orgnih.gov Precursors for this rearrangement can also be generated from aryl halides through palladium-catalyzed coupling reactions. acs.orgnih.gov These methods are robust and can be performed without the purification of intermediates. acs.org

Copper-catalyzed reactions are also widely used in the synthesis of related benzoxazole heterocycles, often involving C-N and C-O bond formation. organic-chemistry.orgscilit.com For example, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org While many documented methods focus on the synthesis of benzoxazoles (lacking the C=O group at the 2-position), the principles of copper-catalyzed C-O and C-N bond formation are fundamental and adaptable to benzoxazolone synthesis. organic-chemistry.orgrsc.org

Organocatalysis and Heterogeneous Catalysis (e.g., PEG-SO3H, Silica Sulfuric Acid, Nano Catalysts)

In line with the principles of green chemistry, organocatalysis and heterogeneous catalysis present attractive alternatives to metal-based systems, often featuring milder reaction conditions and easier catalyst recovery.

PEG-SO3H (Poly(ethylene glycol)-bound sulfonic acid) has been identified as an efficient, economical, and reusable catalyst for synthesizing benzoxazole derivatives. jpsbr.orgarabjchem.orgresearchgate.net It functions as a homogeneous catalyst that can be easily precipitated and recovered. arabjchem.org These catalysts have been successfully used in the condensation of o-aminophenol with various reagents to form the benzoxazole scaffold, offering high yields and simple workup procedures. jpsbr.orgarabjchem.org

Silica Sulfuric Acid (SSA) is a solid acid catalyst that is inexpensive, reusable, and effective under solvent-free conditions. researchgate.netajol.infoscirp.org It has been employed in the synthesis of various heterocyclic compounds, including benzimidazoles and benzoxazoles. researchgate.netbeilstein-journals.org The use of SSA for the reaction of o-aminophenols with orthoesters under solvent-free heating provides a rapid and efficient route to the benzoxazole core, highlighting its potential for greener synthetic protocols. researchgate.net

Nano Catalysts have emerged as a significant area of research due to their high surface area and enhanced reactivity. nih.govresearchgate.net Various nanocatalysts, including magnetic nanoparticles like Fe3O4@SiO2-SO3H and core-shell nanoparticles such as Ag@Fe2O3, have been developed for the synthesis of benzoxazole derivatives. ajchem-a.comckthakurcollege.net These catalysts often allow reactions to proceed under mild conditions, such as room temperature, and can be easily separated from the reaction mixture using an external magnet, facilitating their reuse for multiple cycles without significant loss of activity. ajchem-a.comckthakurcollege.net

| Catalyst Type | Catalyst Example | Precursors | Key Advantages |

| Transition Metal | Palladium (Pd) complexes | Nitroarenes, Aryl halides | High efficiency, Access from readily available precursors. acs.orgnih.gov |

| Transition Metal | Copper (Cu) nanoparticles | o-Haloanilides | General applicability, Ligand-free options available. organic-chemistry.org |

| Heterogeneous | PEG-SO3H | o-Aminophenols, Aldehydes | Reusable, Economical, Simple workup. jpsbr.orgarabjchem.org |

| Heterogeneous | Silica Sulfuric Acid (SSA) | o-Aminophenols, Orthoesters | Solvent-free conditions, Reusable, Low cost. researchgate.net |

| Heterogeneous | Magnetic Nanocatalyst (Fe3O4@SiO2-SO3H) | o-Aminophenols, Aldehydes | Easy magnetic separation, Reusable, High yields. ajchem-a.com |

This table summarizes various advanced catalytic approaches for the synthesis of the benzoxazolone/benzoxazole scaffold.

Oxidative Cyclization Methodologies

Oxidative cyclization provides an efficient route to benzoxazolone derivatives by forming the N-C=O bond of the heterocyclic ring through an oxidative process. While direct oxidative cyclization of a precursor like N-propyl-2-amino-5-nitrophenol is a plausible route, the literature more commonly describes cyclization of precursors that already contain the necessary oxidation state at the carbonyl carbon.

One prominent approach involves the cyclization of o-aminophenols with reagents that provide the carbonyl group. For instance, 2-amino-5-nitrophenol (B90527) can be synthesized from o-aminophenol and urea through a cyclocondensation-nitration process, followed by hydrolysis. In this method, the intermediate 6-nitrobenzoxazolone is formed with a yield of 90.2% under optimal conditions researchgate.net. This intermediate can then be N-alkylated to introduce the propyl group.

Alternative phosgene-free methods for the synthesis of the benzoxazolone core are of significant interest due to the hazardous nature of phosgene. These methods often employ phosgene equivalents or catalytic carbonylation reactions researchgate.netresearchgate.net.

A notable strategy for the synthesis of 3-alkylbenzoxazolones starts from N-alkyl-N-arylhydroxylamines. This multi-step process begins with the partial reduction of a nitroarene to an arylhydroxylamine, followed by selective N-alkylation. The resulting N-alkyl-N-arylhydroxylamine is then treated with trichloroacetyl chloride and triethylamine. This triggers a sequence of O-trichloroacetylation, a trichloroacetoxy shift to the ortho position of the aromatic ring, and subsequent cyclization to yield the 3-alkylbenzoxazolone nih.gov. This method is advantageous due to its mild conditions and regioselectivity nih.gov.

Electrochemical methods also offer a sustainable approach to oxidative cyclization for forming heterocyclic compounds, often avoiding the need for chemical oxidants nih.gov.

The table below summarizes various precursor methodologies that can lead to the formation of the this compound scaffold.

| Precursor/Analog | Reagents/Method | Key Features |

| 2-Amino-5-nitrophenol | o-Aminophenol, Urea | Cyclocondensation-nitration followed by hydrolysis. Yield of intermediate 6-nitrobenzoxazolone is 90.2% researchgate.net. |

| N-Alkyl-N-arylhydroxylamines | Trichloroacetyl chloride, Triethylamine | Mild, phosgene-free, regioselective synthesis of 3-alkylbenzoxazolones nih.gov. |

| Substituted 2-nitrophenols and Styrenes | Elemental sulfur, DABCO | Synthesis of 2-benzyl benzoxazoles, demonstrating C-N and C-O bond formation in a cyclization process rsc.org. |

Regioselectivity and Reaction Optimization in Synthesis

Regioselectivity is a critical aspect in the synthesis of substituted benzoxazolones like this compound, particularly concerning the introduction and final position of the nitro group. The substitution pattern on the aromatic ring is typically established in the precursor molecule before the cyclization to form the benzoxazolone ring.

The synthesis of the key precursor, 2-amino-5-nitrophenol, dictates the position of the nitro group at the 6-position of the final benzoxazolone. The nitration of 2-methylbenzoxazole, formed from 2-aminophenol, is a key step where regioselectivity is crucial nih.gov. The directing effects of the existing substituents on the benzene ring guide the incoming nitro group.

In the synthesis of 6-nitroindole (B147325) derivatives, which can be considered analogous heterocyclic systems, regioselective C-C and C-N bond formation has been achieved under transition-metal-free conditions, highlighting the importance of substrate control and reaction conditions in determining the final substitution pattern rsc.org.

Reaction optimization is essential to maximize the yield and purity of the desired product. Key parameters that are often optimized include:

Reaction Temperature: Temperature can significantly influence the rate of reaction and the formation of side products. For instance, in the synthesis of 2-aminobenzoxazoles, temperature was found to be a key factor in controlling the product distribution acs.org.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for promoting the desired reaction pathway and can influence the regioselectivity and yield.

Catalyst: In catalytic reactions, the nature of the catalyst can dramatically affect the outcome. For example, in the reductive carbonylation of nitrobenzene (B124822), the choice of phosphine (B1218219) ligands and co-catalysts determines the selectivity towards the formation of ureas researchgate.net.

Stoichiometry of Reagents: The molar ratio of reactants can be critical, as seen in the reaction of benzoxazole-2-thiol with bromoamines, where the equivalents of amine and base determined the selective formation of the desired product over disulfide byproducts acs.org.

The table below outlines key considerations for reaction optimization in the synthesis of benzoxazolone derivatives.

| Parameter | Influence | Example |

| Temperature | Affects reaction rate and selectivity. | In the synthesis of 2-aminobenzoxazoles, higher temperatures favored the formation of certain products over others acs.org. |

| Base | Can influence reaction mechanism and product distribution. | The use of excess base in the reaction of benzoxazole-2-thiol led to the formation of a disulfide byproduct acs.org. |

| Solvent | Can affect solubility, reactivity, and reaction pathway. | Solvent composition was found to be a key factor in the selectivity of the Pd-catalyzed reductive carbonylation of nitrobenzene researchgate.net. |

| Catalyst/Reagents | Determines the feasibility and efficiency of the transformation. | Phosgene-free methods utilize alternative reagents like urea or catalytic systems to avoid hazardous materials researchgate.netresearchgate.net. |

Chemical Reactivity and Derivatization Pathways of 6 Nitro 3 Propyl 1,3 Benzoxazol 2 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The feasibility and outcome of such reactions on the 6-Nitro-3-propyl-1,3-benzoxazol-2-one ring are heavily influenced by the directing and activating effects of the substituents already present.

The nitro group (-NO₂) is a potent electron-withdrawing group, which has a profound deactivating effect on the benzene ring towards electrophilic attack. quora.comnih.gov This deactivation arises from the strong inductive and resonance effects of the nitro group, which decrease the electron density of the aromatic π system. quora.com Consequently, the benzene ring in this compound is significantly less reactive towards electrophiles compared to unsubstituted benzene. minia.edu.eg

Furthermore, the nitro group is a meta-director for subsequent electrophilic substitutions. quora.com This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 4 and 6 relative to the nitro group at position 6). This directorial effect is a consequence of the resonance structures of the sigma complex intermediate formed during the reaction; the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to the nitro group. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For nitration, the active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. minia.edu.egmasterorganicchemistry.com

| Reaction Type | Reagents | Directing Effect of Nitro Group | Reactivity Effect |

| Nitration | HNO₃, H₂SO₄ | Meta-directing | Strongly deactivating |

| Halogenation | X₂, FeX₃ (e.g., Br₂, FeBr₃) | Meta-directing | Strongly deactivating |

| Sulfonation | SO₃, H₂SO₄ | Meta-directing | Strongly deactivating |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Meta-directing | Strongly deactivating |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Meta-directing | Strongly deactivating |

Nucleophilic Reactions at the Carbonyl Center and Nitro Group Transformations

While the benzene ring is deactivated towards electrophiles, the electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNA_r), although this is less common than electrophilic substitution. nih.gov More significantly, the carbonyl carbon of the oxazolone (B7731731) ring and the nitro group itself are susceptible to nucleophilic attack.

The reduction of the nitro group to an amino group is a pivotal transformation in the derivatization of nitroaromatic compounds. masterorganicchemistry.com This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby opening up new avenues for further functionalization. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comresearchgate.net

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used. researchgate.netwikipedia.org Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also effective, particularly for selective reductions in polynitro compounds. wikipedia.orgstackexchange.com

The reduction of this compound would yield 6-Amino-3-propyl-1,3-benzoxazol-2-one. This transformation is significant as it provides a precursor for the synthesis of a wide range of derivatives through reactions of the newly formed amino group, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation.

| Reducing Agent | Conditions | Product | Notes |

| H₂, Pd/C | Solvent (e.g., Ethanol, Acetic Acid) | 6-Amino-3-propyl-1,3-benzoxazol-2-one | Common and efficient method. researchgate.net |

| Fe, HCl | Aqueous or alcoholic solution | 6-Amino-3-propyl-1,3-benzoxazol-2-one | Classical and cost-effective method. masterorganicchemistry.com |

| SnCl₂, HCl | Concentrated HCl | 6-Amino-3-propyl-1,3-benzoxazol-2-one | A milder alternative to Fe/HCl. researchgate.net |

| Zn, NH₄Cl | Methanol/THF | 6-Amino-3-propyl-1,3-benzoxazol-2-one | Mild conditions, good for sensitive functional groups. researchgate.net |

The benzoxazolone ring system can undergo hydrolysis, particularly under basic or strongly acidic conditions. This process involves the nucleophilic attack of a hydroxide (B78521) ion or water molecule at the carbonyl carbon (C2) of the oxazolone ring. This attack leads to the opening of the heterocyclic ring.

Under basic conditions, the initial attack of a hydroxide ion would form a tetrahedral intermediate. Subsequent protonation and ring opening would likely lead to the formation of a 2-amino-5-nitrophenolate derivative, which upon acidification would yield 2-amino-5-nitrophenol (B90527) and propionic acid derivatives. The stability of the benzoxazolone ring is influenced by the substituents on the benzene ring and the nitrogen atom.

Modifications of the Propyl Side Chain

The propyl group attached to the nitrogen atom of the benzoxazolone ring offers another site for chemical modification.

While the propyl chain is generally less reactive than the aromatic ring or the other functional groups, it can be functionalized under certain conditions. Free-radical halogenation, for instance, could introduce a halogen atom onto the propyl chain, preferably at the benzylic-like position if such a position were present, or statistically along the chain. However, given the structure, the reactivity would be more typical of a simple alkane.

More controlled functionalization can be achieved through other synthetic strategies. For example, if a precursor with a functionalized side chain (e.g., a propenyl or a hydroxypropyl group) were used in the synthesis of the benzoxazolone, a wider range of derivatives could be accessed. For instance, a hydroxypropyl side chain could be oxidized to a ketone or an aldehyde, or it could be used in esterification or etherification reactions. A propenyl side chain could undergo addition reactions, such as halogenation, hydrohalogenation, or epoxidation.

Ring-Opening and Rearrangement Reactions

The benzoxazolone ring system in this compound is susceptible to nucleophilic attack, leading to the cleavage of the heterocyclic ring. This reactivity is a pivotal aspect of its derivatization potential.

The primary mechanism for the ring scission of this compound involves the hydrolysis of the cyclic carbamate (B1207046) (ester) linkage. This process is typically facilitated by alkaline conditions, where a hydroxide ion or another nucleophile attacks the electrophilic carbonyl carbon (C2) of the benzoxazolone ring. This nucleophilic addition leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the C-O bond, a process that is thermodynamically favored due to the relief of ring strain and the formation of a more stable phenoxide ion, which is further stabilized by the electron-withdrawing nitro group.

Under alkaline hydrolysis, for instance with aqueous sodium hydroxide, the benzoxazolone ring opens to yield a 2-amino-5-nitrophenol derivative. Specifically, the reaction is expected to produce N-propyl-2-amino-5-nitrophenol. This ring-opening is a common reaction for benzoxazolones and is a key step in their conversion to other heterocyclic structures. A patent describing the ring-opening of analogous 5-halo-6-nitro-2-substituted benzoxazoles under alkaline conditions to form 2-amino-5-nitrophenol derivatives supports this proposed pathway nih.gov.

The general mechanism can be summarized as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzoxazolone ring.

Formation of a tetrahedral intermediate.

Elimination of the phenoxide group, leading to the cleavage of the ester bond and opening of the ring.

Protonation of the resulting phenoxide and amino groups during workup to yield the final product.

The expected products from the ring scission of this compound under various nucleophilic conditions are detailed in the table below.

| Reagent/Condition | Nucleophile | Proposed Product |

| Aqueous NaOH | OH⁻ | N-propyl-2-amino-5-nitrophenol |

| Hydrazine (NH₂NH₂) | NH₂NH₂ | 2-(N-propylcarbamoyl)-4-nitrophenylhydrazine |

| Primary Amine (R-NH₂) | R-NH₂ | N-propyl-N'-(substituted)-2-amino-5-nitrobenzamide |

Formation of Novel Fused or Substituted Heterocyclic Systems

The ring-opened derivatives of this compound, particularly the resulting ortho-substituted anilines, are valuable intermediates for the synthesis of a variety of fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amino group, generating an ortho-diaminobenzene derivative, which can then undergo cyclization reactions.

For instance, the reduction of the nitro group in N-propyl-2-amino-5-nitrophenol would yield 5-amino-2-(propylamino)phenol. This ortho-diamino compound can serve as a precursor for the synthesis of quinoxalines and benzimidazoles.

Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In this context, the 5-amino-2-(propylamino)phenol, obtained from the ring-opening and reduction of this compound, can be reacted with various α-dicarbonyl compounds (e.g., glyoxal, biacetyl) to form substituted quinoxaline derivatives. The reaction proceeds via a double condensation, forming the pyrazine (B50134) ring fused to the benzene ring.

Synthesis of Benzimidazole (B57391) Derivatives: Benzimidazoles can be synthesized from ortho-phenylenediamines and aldehydes or carboxylic acids (or their derivatives). The 5-amino-2-(propylamino)phenol intermediate can be reacted with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid under dehydrating conditions to form the benzimidazole ring. The reaction with an aldehyde first forms a Schiff base, which then undergoes oxidative cyclization.

The table below outlines potential fused heterocyclic systems that can be synthesized from this compound after initial ring-opening and reduction.

| Intermediate | Reactant | Fused Heterocyclic System |

| 5-amino-2-(propylamino)phenol | Glyoxal | 6-(Propylamino)quinoxalin-5-ol |

| 5-amino-2-(propylamino)phenol | Biacetyl | 2,3-Dimethyl-6-(propylamino)quinoxalin-5-ol |

| 5-amino-2-(propylamino)phenol | Benzaldehyde | 2-Phenyl-6-(propylamino)-1H-benzimidazol-5-ol |

| 5-amino-2-(propylamino)phenol | Formic Acid | 6-(Propylamino)-1H-benzimidazol-5-ol |

Theoretical and Computational Investigations of 6 Nitro 3 Propyl 1,3 Benzoxazol 2 One

Spectroscopic Property Prediction and Correlation with Experimental Data

Electronic Transition Predictions (TD-DFT)

No specific studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic transitions, absorption, and emission spectra of 6-Nitro-3-propyl-1,3-benzoxazol-2-one were found in the available scientific literature. While TD-DFT calculations have been performed for other substituted benzoxazoles to understand their photophysical properties, this analysis has not been published for the title compound.

Intermolecular Interactions and Crystal Packing Simulations

Detailed investigations into the intermolecular interactions and crystal packing of this compound are not present in the accessed literature.

Hirshfeld Surface Analysis for Non-Covalent Interactions

A Hirshfeld surface analysis, a common method for visualizing and quantifying intermolecular non-covalent interactions within a crystal lattice, has not been reported for this compound. Although this technique has been applied to other nitro-substituted heterocyclic compounds to understand their crystal packing, no such data exists for this specific molecule.

Reaction Mechanism Elucidation via Computational Pathways

There are no available computational studies in the reviewed literature that elucidate the reaction mechanisms involving this compound. Research into the formation or subsequent reactions of this compound using computational pathway analysis has not been published.

In silico Studies of Molecular Recognition for Non-Biological Ligand/Host Systems

No in silico studies concerning the molecular recognition capabilities of this compound with non-biological ligand or host systems were identified. The existing computational research on related benzoxazoles primarily focuses on their interactions with biological targets, such as enzymes or DNA, which falls outside the scope of this topic.

Applications of 6 Nitro 3 Propyl 1,3 Benzoxazol 2 One and Its Derivatives in Chemical Research and Beyond

Role as Synthetic Intermediates in Fine Chemical Synthesis

The 6-nitro-3-propyl-1,3-benzoxazol-2-one structure is a valuable building block in organic synthesis, primarily due to the reactivity of the nitro group and the potential for modifications at the benzoxazolone core. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations, including diazotization, acylation, and alkylation. This versatility allows for the synthesis of a diverse array of more complex molecules.

For instance, a closely related compound, 6-nitro-2-propyl-4H-benzo[d] nih.govnih.govoxazin-4-one, is synthesized from 2-amino-5-nitrophenol (B90527), illustrating a synthetic pathway that could be adapted for benzoxazolone derivatives. researchgate.net The N-propyl group at the 3-position of the benzoxazolone ring enhances solubility in organic solvents compared to its N-unsubstituted counterpart, which can be advantageous in various reaction conditions.

The general class of 2(3H)-benzoxazolones can undergo N-acylation and N-alkylation reactions, typically under base-catalyzed conditions. neu.edu.tr This reactivity at the nitrogen atom of the oxazolone (B7731731) ring allows for the introduction of various functional groups, further expanding the synthetic utility of this compound derivatives in the preparation of fine chemicals.

Potential in Materials Science and Polymer Chemistry

Benzoxazole (B165842) derivatives are recognized for their contributions to materials science, particularly in the development of polymers with specific optical and electronic properties. nih.gov The incorporation of the 6-nitrobenzoxazole moiety into polymer chains has been explored for creating materials with quadratic nonlinear optical (NLO) behavior. nih.gov The nitro group acts as an electron-withdrawing group, which can contribute to the NLO properties of the resulting materials.

While specific research on polymers derived from this compound is limited, the general principles of incorporating benzoxazole units into polymer backbones are well-established. The N-propyl group could influence the processing characteristics and solubility of such polymers.

Table 1: Potential Monomers for Polymer Synthesis based on Benzoxazolone Scaffolds

| Monomer Structure | Potential Polymerization Method | Potential Polymer Properties |

| Vinyl-functionalized 3-propyl-benzoxazolone | Free radical polymerization | Enhanced thermal stability, specific optical properties |

| Diamino-functionalized 3-propyl-benzoxazolone (from reduction of dinitro precursor) | Polycondensation with dianhydrides or diacyl chlorides | Polyimides or polyamides with high performance characteristics |

| Dihydroxy-functionalized 3-propyl-benzoxazolone | Polycondensation with diacyl chlorides | Polyesters with potential for specific applications |

This table presents hypothetical monomer structures and potential outcomes based on the known chemistry of benzoxazolones and polymer synthesis.

The benzoxazole core is a known fluorophore, and its derivatives are widely used in the development of fluorescent materials. nih.gov The extended π-system of the benzoxazole ring system is responsible for its fluorescent properties. The introduction of substituents can modulate the emission and excitation wavelengths, as well as the quantum yield.

N-alkylation, such as the N-propyl group in this compound, can influence the photophysical properties of the resulting fluorescent dyes. nih.gov While the nitro group is often a fluorescence quencher, its conversion to an amino group or other electron-donating groups can lead to the development of highly fluorescent materials. For example, N-alkylated phenazinium salts, which are structurally distinct but also feature N-alkylation, exhibit intense fluorescence. nih.gov

The synthesis of fluorescent oligopeptide conjugates using oxazolone derivatives highlights the utility of this class of compounds as fluorescent labels. nih.gov This suggests that this compound derivatives could be developed into fluorescent probes for various applications.

Applications in Analytical Chemistry (e.g., as Chemical Probes or Reagents)

The fluorescent nature of benzoxazole derivatives makes them attractive candidates for the development of chemical probes and reagents in analytical chemistry. These probes can be designed to detect specific analytes through changes in their fluorescence intensity or wavelength upon binding.

While direct applications of this compound as an analytical probe are not extensively documented, the synthesis of colorimetric chemosensors from the related 6-nitro-2-propyl-4H-benzo[d] nih.govnih.govoxazin-4-one for the detection of metal ions like Cu²⁺ and Co²⁺ has been reported. researchgate.net This indicates the potential of the 6-nitro-substituted benzoxazole scaffold in the design of analytical reagents. The N-propyl group can enhance the solubility and compatibility of the probe with different sample matrices.

Table 2: Potential Analytical Applications of Functionalized 3-Propyl-Benzoxazolone Derivatives

| Derivative Type | Target Analyte | Detection Principle |

| Amino-functionalized (from nitro reduction) | Metal ions (e.g., Cu²⁺, Hg²⁺) | Chelation-enhanced fluorescence or color change |

| Thiol-functionalized | Heavy metal ions, reactive oxygen species | Covalent reaction leading to a change in fluorescence |

| Crown ether-functionalized | Alkali metal ions (e.g., K⁺, Na⁺) | Host-guest interaction causing a spectral shift |

This table outlines potential analytical applications based on the functionalization of the benzoxazolone core, drawing parallels from known chemosensor designs.

Exploitation in Catalyst Design and Ligand Development

The benzoxazolone scaffold can be functionalized to create ligands for transition metal catalysis. The nitrogen and oxygen atoms within the heterocyclic ring can act as coordination sites for metal ions. The development of ligands that can influence the reactivity and selectivity of catalytic reactions is a key area of chemical research.

While there is no specific information on the use of this compound in catalyst design, the broader class of N-heterocyclic compounds is extensively used. For instance, pyridine-based ligands are known to promote cascade C-H activation reactions in palladium catalysis. nih.gov The structural features of this compound, particularly after modification of the nitro group, could be exploited to create novel ligand architectures. The N-propyl group could provide steric bulk that influences the coordination environment around a metal center.

Development of Chemical Libraries for Academic Screening in Non-Biological Contexts

The concept of "privileged scaffolds" is well-established in medicinal chemistry, where certain molecular frameworks are found to be able to bind to multiple biological targets. mdpi.com The benzoxazolone nucleus is considered one such scaffold. mdpi.com This principle can be extended to the development of chemical libraries for screening in non-biological contexts, such as in materials science or catalysis research.

The synthesis of libraries of 2-substituted benzoxazole derivatives has been demonstrated, showcasing the feasibility of creating a diverse set of compounds based on this core structure. nih.gov this compound can serve as a starting point for the combinatorial synthesis of a library of compounds. The nitro group can be converted to an amine and then derivatized, while further substitutions can be made on the aromatic ring. The N-propyl group provides a constant structural element within the library. Such libraries could be screened for novel fluorescent materials, catalysts, or other functional molecules.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements for 6-Nitro-3-propyl-1,3-benzoxazol-2-one

This compound is a heterocyclic compound belonging to the benzoxazolone class of molecules. While specific research on this particular derivative is not extensively documented in publicly available literature, our understanding can be constructed from the well-established chemistry of the benzoxazolone scaffold. The key structural features of this compound are the benzoxazolone core, a nitro group at the 6-position of the benzene (B151609) ring, and a propyl group attached to the nitrogen atom at the 3-position.

The primary achievement in the context of this compound lies in the synthetic accessibility of its core structure. General methods for the synthesis of N-alkylated benzoxazolones are well-developed, providing a reliable foundation for the preparation of this compound. These methods typically involve the alkylation of a pre-formed 6-nitro-1,3-benzoxazol-2-one precursor. The parent 6-nitro-1,3-benzoxazol-2-one can be synthesized from 2-amino-5-nitrophenol (B90527) through reactions with phosgene (B1210022) derivatives or urea (B33335). The subsequent N-alkylation with a propyl halide under basic conditions would yield the target compound.

While detailed experimental data for this compound is scarce, its chemical properties can be inferred. The presence of the nitro group significantly influences the electronic properties of the benzene ring, making it electron-deficient. This, in turn, affects the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution. The propyl group at the nitrogen atom imparts lipophilicity to the molecule. The benzoxazolone ring itself is a stable heterocyclic system with a rich chemistry that allows for various transformations.

The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Although the specific biological profile of this compound has not been reported, its structural similarity to other biologically active benzoxazolones suggests potential for further investigation in this area.

Emerging Methodologies in Benzoxazolone Chemistry Applicable to this Compound

The field of benzoxazolone chemistry is continually evolving, with new synthetic methodologies offering more efficient, sustainable, and versatile routes to these important heterocycles. These emerging techniques are directly applicable to the synthesis and elaboration of this compound.

One significant area of advancement is the development of greener synthetic methods. For instance, the use of catalysts such as samarium triflate in aqueous media for the condensation of o-aminophenols with aldehydes presents a more environmentally friendly alternative to traditional methods. nih.gov Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenols is another promising approach that avoids the use of toxic reagents like phosgene. mdpi.com These methods could be adapted for the synthesis of the 6-nitro-1,3-benzoxazol-2-one precursor.

For the crucial N-alkylation step to introduce the propyl group, modern approaches are moving beyond traditional alkyl halides and strong bases. Palladium-catalyzed cross-coupling reactions, for example, could offer a more controlled and versatile method for N-arylation and potentially N-alkylation under milder conditions. Furthermore, innovative methods for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates, involving a partial nitro reduction followed by cyclization and alkylation, could potentially be adapted for the synthesis of N-alkylated benzoxazolones. nih.govnih.gov

Flow chemistry is another emerging technology that could revolutionize the synthesis of benzoxazolone derivatives. Continuous flow reactors offer advantages such as improved reaction control, enhanced safety for handling hazardous intermediates, and ease of scalability. The nitration and subsequent functionalization steps in the synthesis of this compound could be significantly optimized using flow chemistry.

Untapped Research Avenues for Advanced Synthesis and Derivatization

Despite the established routes to the benzoxazolone core, there remain several untapped avenues for the advanced synthesis and derivatization of this compound that could lead to novel analogues with interesting properties.

Late-Stage Functionalization: A key area for future research is the development of methods for the late-stage functionalization of the pre-formed this compound. This would involve the selective modification of the benzene ring, for example, through C-H activation strategies. Directing groups could be employed to achieve regioselective introduction of new functional groups at positions other than the nitro group, leading to a diverse library of derivatives.

Derivatization of the Nitro Group: The nitro group itself presents a versatile handle for further chemical transformations. Its reduction to an amino group would open up a vast array of subsequent derivatization possibilities, including acylation, sulfonylation, and the formation of Schiff bases. The resulting 6-amino-3-propyl-1,3-benzoxazol-2-one derivatives would have significantly different electronic and biological properties compared to the parent nitro compound.

Modification of the Propyl Chain: The propyl group at the 3-position could also be a target for derivatization. For instance, the introduction of functional groups such as hydroxyl, amino, or carboxylic acid moieties onto the propyl chain could modulate the compound's solubility, pharmacokinetic properties, and potential biological interactions. This could be achieved by starting with functionalized propylating agents or through post-synthetic modification of the propyl group.

Asymmetric Synthesis: For applications where chirality is important, the development of enantioselective synthetic routes to 3-substituted benzoxazolones with a chiral center on the alkyl chain would be a valuable pursuit. This could involve the use of chiral catalysts or chiral starting materials.

Interdisciplinary Perspectives and Synergistic Research Opportunities in Material Science and Catalysis

The benzoxazolone scaffold, including derivatives like this compound, holds potential for applications beyond medicinal chemistry, particularly in the fields of material science and catalysis.

In Material Science: The rigid, planar structure of the benzoxazolone core, combined with the potential for π-π stacking interactions, makes these compounds interesting candidates for the development of organic electronic materials. The presence of the nitro group in this compound can significantly influence its electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of organic photovoltaics. The propyl group can be modified to tune the solubility and processing characteristics of the material. Further research could focus on synthesizing polymers incorporating the this compound moiety to explore their bulk material properties.

Derivatives of benzoxazolones have also been investigated as fluorescent probes. nih.gov The nitro group in this compound is known to quench fluorescence, but its reduction to an amino group could "turn on" fluorescence, creating a potential sensor for reductive environments.

In Catalysis: The benzoxazolone structure can serve as a ligand for metal catalysts. The nitrogen and oxygen atoms of the oxazolone (B7731731) ring can coordinate to metal centers, and the substituents on the benzene ring and at the 3-position can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This could lead to the development of novel catalysts for a variety of organic transformations. For example, chiral benzoxazolone-based ligands could be employed in asymmetric catalysis. The use of a Brønsted acidic ionic liquid gel as a recyclable catalyst for the synthesis of benzoxazoles highlights the potential for these systems in sustainable catalysis. nih.govacs.org

Outlook for Computational Chemistry in Predicting Novel Properties and Reactivity

Computational chemistry is poised to play a crucial role in accelerating the research and development of this compound and its derivatives. By employing various theoretical methods, it is possible to predict a wide range of properties and guide experimental efforts.

Predicting Physicochemical and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be used to predict the geometric structure, electronic properties (such as HOMO-LUMO gap), and spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra) of this compound. nih.gov This information can aid in the characterization of newly synthesized compounds and provide insights into their chemical behavior.

Reaction Mechanism and Reactivity Prediction: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the feasibility of new synthetic routes. For instance, the transition states and activation energies for the N-alkylation or derivatization of the aromatic ring can be calculated, providing valuable guidance for experimental design. Furthermore, computational methods can predict the reactivity of different sites on the molecule, identifying the most likely positions for electrophilic or nucleophilic attack.

Virtual Screening for Biological Activity: Given the "privileged scaffold" nature of benzoxazolones, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to perform virtual screening of this compound and a virtual library of its derivatives against various biological targets. This can help to identify promising candidates for further experimental investigation as potential therapeutic agents.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Monitoring Tools |

|---|---|---|---|

| Nitration | HNO₃ (65%), 0°C → rt | 60–70% | TLC, LCMS |

| Alkylation | Propyl halide, K₂CO₃, DMF | 63–68% | ¹H NMR (δ 1.0–1.5 ppm for propyl CH₃) |

Basic: How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

Answer:

- X-ray crystallography : Refine structures using SHELXL (for small molecules) or SHELXTL for twinned data. ORTEP-III visualizes thermal ellipsoids and confirms nitro group orientation .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitro-adjacent H) and propyl CH₂ (δ 3.2–3.5 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]+ or [M+Na]+ peaks. For example, [M+H]+ = 237.0 matches C₁₀H₁₀N₂O₃ .

Advanced Tip : Use ab initio structure solution (SHELXD) for challenging crystallographic data .

Advanced: What thermochemical data are available for nitro-substituted benzoxazolones, and how can experimental values be reconciled with computational predictions?

Answer:

Combustion calorimetry and DSC provide experimental ΔHf values. For 6-nitro-2-benzoxazolinone, theoretical calculations (e.g., DFT/B3LYP) predict bond dissociation energies (C–NO₂) within 5% of experimental data .

Methodological Steps :

Perform bomb calorimetry to measure enthalpy of formation.

Compare with Gaussian-optimized geometries (e.g., nitro group torsion angles).

Adjust computational models for solvent effects (e.g., PCM for DMSO) .

Advanced: How can computational modeling elucidate electronic properties relevant to the reactivity of this compound?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO gaps (e.g., 4.5 eV for nitro derivatives) to predict electrophilic/nucleophilic sites.

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient nitro groups (charge ≈ −0.5e) .

- Solvent modeling : Use COSMO-RS to simulate solvation effects on tautomerism .

Software : Gaussian 16 (DFT/B3LYP/6-311++G**) or ORCA for TD-DFT .

Advanced: How can structure-activity relationships (SAR) guide the design of benzoxazolone derivatives with enhanced biological activity?

Answer:

- Bioisosteric replacement : Replace the nitro group with methoxy (see 6-methoxy analogs in ) to modulate solubility.

- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., soluble epoxide hydrolase) .

- Activity cliffs : Compare IC₅₀ values of analogs (e.g., 6-nitro vs. 6-chloro derivatives) to identify critical substituents .

Q. Table 2: Representative SAR Data

| Derivative | Substituent | IC₅₀ (μM) | Key Interaction |

|---|---|---|---|

| 6-Nitro | NO₂ | 0.12 | H-bond with Tyr³⁸¹ |

| 6-Methoxy | OCH₃ | 1.45 | Hydrophobic packing |

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for nitro-benzoxazolones?

Answer:

- Dynamic effects : NMR captures time-averaged conformers, while XRD shows static structures. For example, nitro group rotation may explain δ 8.1 ppm (NMR) vs. fixed XRD angles .

- Validation : Cross-check with variable-temperature NMR and Hirshfeld surface analysis .

Basic: What stability studies are critical for handling this compound under experimental conditions?

Answer:

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C for nitro derivatives) .

- Light sensitivity : Store in amber vials; monitor UV-vis spectra for nitroso byproduct formation .

Advanced: How can researchers ensure enantiomeric purity in chiral benzoxazolone derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.